N-[(4-Bromophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide
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Description
“N-[(4-Bromophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide” is a complex organic compound. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, and a bromophenyl group, which is a phenyl ring with a bromine atom attached .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of carboxylic acids and amines . The process can be facilitated by various catalysts and under specific conditions such as ultrasonic irradiation .Molecular Structure Analysis
The molecular structure of similar compounds is confirmed through various spectroanalytical methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared spectroscopy), and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation of amide bonds, which are common in many drug molecules . The reaction conditions can vary widely depending on the specific compounds involved.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined through various methods. For example, the molecular weight can be determined through mass spectrometry .Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O/c1-9-10(2)17-8-18-13(9)14(19)16-7-11-3-5-12(15)6-4-11/h3-6,8H,7H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHKAIOJLKDUNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NCC2=CC=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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